![molecular formula C22H19N3O5 B12613563 5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan CAS No. 918440-78-5](/img/structure/B12613563.png)
5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan is a complex organic compound that combines the structural features of quinoline and tryptophan. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biological research. The presence of both quinoline and tryptophan moieties in its structure suggests that it may exhibit unique biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the quinoline derivative, followed by its coupling with a tryptophan derivative.
Synthesis of Quinoline Derivative: The quinoline moiety can be synthesized using various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Coupling with Tryptophan Derivative: The quinoline derivative is then coupled with a tryptophan derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling step and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan can undergo various chemical reactions, including:
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group in the quinoline moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the quinoline moiety can yield dihydroquinoline derivatives .
Scientific Research Applications
5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-L-tryptophan: A naturally occurring amino acid and precursor to serotonin.
Quinoline: A heterocyclic aromatic organic compound with various pharmacological activities.
Uniqueness
5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan is unique due to its combined structural features of quinoline and tryptophan, which may confer distinct biological activities and chemical properties .
Properties
CAS No. |
918440-78-5 |
|---|---|
Molecular Formula |
C22H19N3O5 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(2S)-3-(5-hydroxy-1H-indol-3-yl)-2-(quinolin-3-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H19N3O5/c26-16-5-6-19-17(9-16)15(11-24-19)8-20(21(27)28)25-22(29)30-12-13-7-14-3-1-2-4-18(14)23-10-13/h1-7,9-11,20,24,26H,8,12H2,(H,25,29)(H,27,28)/t20-/m0/s1 |
InChI Key |
CBBYCHZOLAINPJ-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)N[C@@H](CC3=CNC4=C3C=C(C=C4)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)NC(CC3=CNC4=C3C=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12613480.png)
![1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12613484.png)
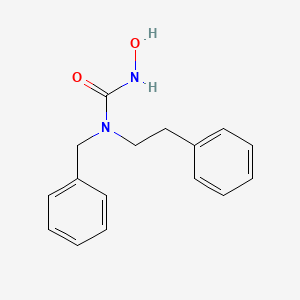
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)
![Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12613530.png)
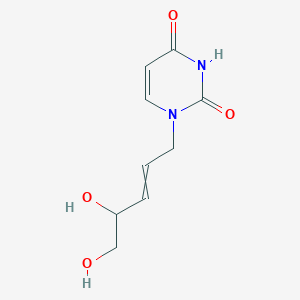

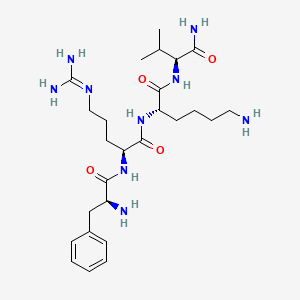

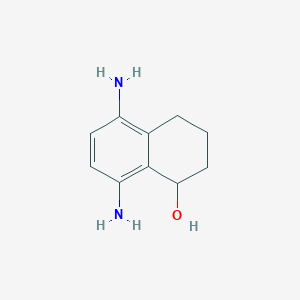
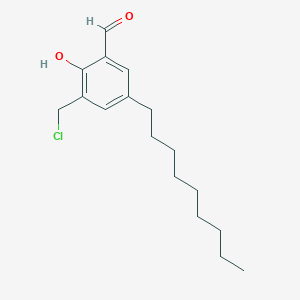
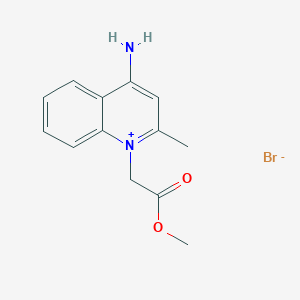
![(6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12613577.png)
![4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde](/img/structure/B12613584.png)
